molecular formula C25H42O6 B12762416 Glyceryl diacetate 1-linoleate CAS No. 55320-04-2

Glyceryl diacetate 1-linoleate

Cat. No.: B12762416
CAS No.: 55320-04-2
M. Wt: 438.6 g/mol
InChI Key: BVIPVQLDRBBSFA-MURFETPASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl diacetate 1-linoleate can be synthesized through the esterification of glycerol with linoleic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures with continuous stirring. The product is then purified through distillation or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Glyceryl diacetate 1-linoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glyceryl diacetate 1-linoleate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of glyceryl diacetate 1-linoleate involves its interaction with lipid metabolic pathways. It is believed to modulate lipid metabolism by influencing the activity of enzymes involved in lipid synthesis and degradation. Additionally, it has been shown to affect the gut microbiota, leading to changes in the composition of intestinal bacteria and subsequent effects on lipid metabolism and inflammation .

Comparison with Similar Compounds

  • Glyceryl trilinoleate
  • Glyceryl 1-oleate-2,3-dilinoleate
  • Glyceryl 1-palmitate-2,3-dilinoleate
  • Glyceryl 1,3-dioleate-2-linoleate
  • Glyceryl 1-palmitate-2-linoleate-3-oleate
  • Glyceryl trioleate
  • Glyceryl 1-palmitate-2,3-dioleate

Comparison: Glyceryl diacetate 1-linoleate is unique due to its specific esterification pattern and the presence of linoleic acid. Compared to other similar compounds, it exhibits distinct properties in terms of lipid metabolism modulation and anti-inflammatory effects. Its unique structure allows for specific interactions with lipid metabolic pathways and gut microbiota, making it a valuable compound for research and industrial applications .

Properties

CAS No.

55320-04-2

Molecular Formula

C25H42O6

Molecular Weight

438.6 g/mol

IUPAC Name

2,3-diacetyloxypropyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C25H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h8-9,11-12,24H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-

InChI Key

BVIPVQLDRBBSFA-MURFETPASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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